2,2'-Dithiobis(benzothiazole)

Description

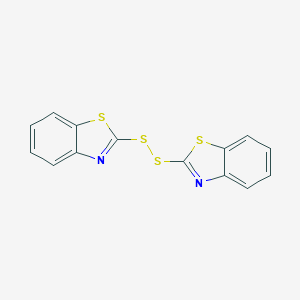

Dibenzothiazol-2-yl disulfide is an organic disulfide resulting from the formal oxidative coupling of the thiol groups of two molecules of 1,3-benzothiazole-2-thiol. It is used as an accelerator in the rubber industry. It has a role as an allergen. It is an organic disulfide and a member of benzothiazoles. It is functionally related to a 1,3-benzothiazole-2-thiol.

2,2'-Dibenzothiazyl disulfide is an accelerator used in the processing process for natural and synthetic rubber and plastic regeneration. It is also a known allergen and dermatological sensitizer. Sensitivity to 2,2'-Dibenzothiazyl disulfide may be identified with a clinical patch test.

2,2'-dithiobisbenzothiazole is a Standardized Chemical Allergen. The physiologic effect of 2,2'-dithiobisbenzothiazole is by means of Increased Histamine Release, and Cell-mediated Immunity.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZSMODLJJCVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S4 | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020146 | |

| Record name | 2,2'-Dithiobisbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-dithiobisbenzothiazole is a cream to light yellow powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline], YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzothiazole, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dibenzothiazyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

518 °F (NTP, 1992), 257 °C | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE, In water, <10mg/L, Solubility in water: very poor | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 (NTP, 1992) - Denser than water; will sink, 1.50, Density (at 20 °C): 1.5 g/cm³ | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities found in product: oil, sodium chloride, mercaptobenzothiazole, water, petroleum ether extractables | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW NEEDLES FROM BENZENE, FREE-FLOWING POWDER, Cream to off-white powder or pellets | |

CAS No. |

120-78-5 | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Accelerator DM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dibenzothiazyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dibenzothiazyl disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiofide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dithiobisbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(benzothiazol-2-yl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OK753033Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

334 °F (NTP, 1992), 180 °C, MP: 168 °C MIN /COMMERCIAL PRODUCT/ | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dithiobis(benzothiazole) (CAS Number 120-78-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dithiobis(benzothiazole), commonly known as MBTS, is a multifaceted organic compound with the CAS number 120-78-5. Primarily recognized for its role as a fast-curing accelerator in the rubber industry, MBTS also demonstrates significant potential in other scientific and industrial fields.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, established industrial applications, and emerging roles in drug development, including its potential as an antitumor and antibacterial agent. The document consolidates quantitative data into structured tables for ease of reference, presents detailed experimental protocols for key applications, and utilizes diagrams to illustrate complex chemical pathways and workflows.

Physicochemical and Toxicological Properties

2,2'-Dithiobis(benzothiazole) is a pale yellow crystalline solid.[3] It is generally insoluble in water but shows some solubility in organic solvents like acetone and benzene.[3] A summary of its key physicochemical and toxicological properties is presented below.

Table 1: Physicochemical Properties of 2,2'-Dithiobis(benzothiazole)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈N₂S₄ | |

| Molecular Weight | 332.49 g/mol | [3] |

| Appearance | Pale yellow to cream powder/needles | [3][4] |

| Melting Point | 177-180 °C (lit.) | [5] |

| Boiling Point | 532.5 ± 33.0 °C (Predicted) | [4] |

| Density | 1.5 - 1.6 g/cm³ | [3] |

| Water Solubility | < 0.1 mg/mL at 21-22 °C | [4] |

| Solubility in Organic Solvents ( g/100 ml at 25°C) | Alcohol: <0.2, Acetone: <0.5, Benzene: <0.5, Carbon Tetrachloride: <0.2 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 4.5 - 7.04 | [4] |

| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C | |

| Flash Point | 271 - 275.8 °C | [4] |

Table 2: Toxicological Data for 2,2'-Dithiobis(benzothiazole)

| Parameter | Value | Species | Route of Exposure | Reference(s) |

| LD50 | >12 g/kg | Rat | Oral | [4][6] |

| LD50 | 7 g/kg | Mouse | Oral | [6] |

| LD50 | 2600 mg/kg | Rat | Intraperitoneal | [6] |

| LD50 | 100 mg/kg | Mouse | Intraperitoneal | [6] |

| LD50 | 180 mg/kg | Mouse | Intravenous | [6] |

| Skin Sensitization | Known allergen, can cause allergic contact dermatitis | Human | Dermal | [2][7] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | - | - | [2] |

Synthesis Methodologies

The primary synthesis route for 2,2'-Dithiobis(benzothiazole) is the oxidative coupling of two molecules of 2-mercaptobenzothiazole (MBT).[3] Various oxidizing agents and reaction conditions have been developed to optimize yield, purity, and environmental impact.

General Synthesis Workflow

The overall process involves the oxidation of a 2-mercaptobenzothiazole precursor, which results in the formation of a disulfide bond, yielding 2,2'-Dithiobis(benzothiazole).

Caption: General workflow for the synthesis of 2,2'-Dithiobis(benzothiazole).

Experimental Protocols

Protocol 2.1: Oxidation using Potassium Bromate in Acidic Medium [5][8]

This method provides high yields and is considered a cleaner process as the resulting potassium bromide can be electrochemically recycled.[8]

-

Preparation: Prepare an aqueous solution of 2-mercaptobenzothiazole (MBT).

-

Acidification: Acidify the solution with an acid such as HCl to a pH below 3.7, preferably below 2.0.[5][8]

-

Reaction: Add an aqueous solution of potassium bromate (KBrO₃) to the acidified MBT solution. The molar ratio of MBT to KBrO₃ can range from 1:1 to 6:1.[5]

-

Temperature Control: Maintain the reaction temperature between 30°C and 100°C, with an optimal range of 40-80°C.[8]

-

Precipitation: The 2,2'-Dithiobis(benzothiazole) product will precipitate out of the solution.

-

Isolation: Recover the solid product by filtration.

-

Purification: Wash the collected solid with water to remove any remaining salts and dry to obtain the pure product. Yields are reported to be in the range of 80-100%.[8]

Protocol 2.2: Green Synthesis using Microwave Irradiation [9][10]

This method offers significant advantages, including a drastically reduced reaction time (to around 5 minutes), easier purification, and the avoidance of harmful organic solvents.[10]

-

Reactant Mixture: Suspend 2-mercaptobenzothiazole (MBT) in water.

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) as the oxidizing agent.

-

Microwave Irradiation: Place the mixture in a microwave oven and irradiate for approximately 5 minutes.

-

Product Formation: The oxidation reaction proceeds rapidly, forming 2,2'-Dithiobis(benzothiazole) as a solid precipitate.

-

Isolation and Purification: After cooling, filter the mixture to collect the solid product. Wash with water and dry. This method typically provides a good yield with high purity, often without the need for further crystallization or chromatography.[10]

Key Applications and Experimental Protocols

Rubber Vulcanization Accelerator

The primary application of MBTS is as a semi-ultra-fast accelerator in the sulfur vulcanization of various rubbers, including natural rubber (NR) and styrene-butadiene rubber (SBR).[2] It promotes the formation of cross-links between rubber polymer chains, enhancing elasticity, strength, and durability.[2]

Mechanism of Action in Vulcanization

The vulcanization process is complex, involving the formation of various intermediate species. MBTS, in the presence of activators like zinc oxide and stearic acid, reacts with sulfur to form an active sulfurating agent. This agent then reacts with the rubber polymer to create cross-link precursors, which ultimately lead to the formation of polysulfidic cross-links between the polymer chains.

Caption: Simplified mechanism of MBTS-accelerated sulfur vulcanization.

Protocol 3.1.1: Typical Rubber Compounding and Vulcanization [11]

This protocol describes a general procedure for incorporating MBTS into a natural rubber compound. The specific amounts (phr - parts per hundred rubber) can be adjusted based on desired properties.

-

Compounding: On a two-roll mill or in an internal mixer, blend the following components:

-

Natural Rubber (NR): 100 phr

-

Carbon Black (e.g., N330): 45 phr (as reinforcing filler)

-

Zinc Oxide (ZnO): 5 phr (as activator)

-

Stearic Acid: 2 phr (as activator)

-

Antioxidant/Antiozonant: 1-2 phr

-

Processing Oil: 2-5 phr

-

MBTS (Accelerator): 0.5 - 1.5 phr

-

Sulfur: 1.5 - 2.5 phr

-

-

Homogenization: Ensure all ingredients are thoroughly and uniformly dispersed in the rubber matrix.

-

Curing Characteristics: Determine the optimal cure time and temperature using an oscillating disc rheometer (ODR) or moving die rheometer (MDR) at a specified temperature (e.g., 160°C).

-

Vulcanization: Compression mold the compounded rubber at the determined temperature and time (e.g., 160°C for 15-20 minutes) to produce the vulcanized rubber sheet.

-

Characterization: After cooling, evaluate the mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and hardness.

Corrosion Inhibitor

MBTS and its derivatives are effective corrosion inhibitors for metals like carbon steel and zinc, particularly in acidic environments.[7][12][13] They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process.[7][13]

Protocol 3.2.1: Evaluation of Corrosion Inhibition Efficiency [14][15]

This protocol outlines a standard electrochemical method for assessing the performance of MBTS as a corrosion inhibitor.

-

Electrode Preparation: Prepare a working electrode from the metal to be tested (e.g., carbon steel). Polish the surface to a mirror finish, then degrease with acetone, rinse with deionized water, and dry.

-

Corrosive Medium: Prepare the corrosive solution, for example, 0.5 M HCl.[7]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Inhibitor Addition: Perform experiments in the corrosive medium with and without various concentrations of MBTS.

-

Potentiodynamic Polarization: After the open circuit potential stabilizes, scan the potential from a cathodic to an anodic value relative to the corrosion potential. Record the resulting current density to generate a polarization curve.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal at the corrosion potential over a range of frequencies and measure the impedance response.

-

Data Analysis: From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (Icorr). From the EIS data, determine the charge transfer resistance (Rct). The inhibition efficiency (%IE) can be calculated using the following formulas:

-

From Polarization: %IE = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

-

From EIS: %IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

-

Emerging Research Areas: Drug Development

Recent research has highlighted the potential of benzothiazole-based compounds in medicine. While much of this research focuses on derivatives, the core benzothiazole structure present in MBTS is of significant interest.

Antitumor Activity

Benzothiazole derivatives have shown potent antitumor activity against various cancer cell lines, including breast, colorectal, and liver cancer.[1][11][16] The proposed mechanism often involves the induction of apoptosis (programmed cell death) through the mitochondrial (intrinsic) pathway.[1][8][16]

Proposed Apoptotic Signaling Pathway

Treatment with benzothiazole derivatives can lead to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), which execute the apoptotic process, leading to cell death.[1][16]

Caption: Proposed mitochondrial pathway of apoptosis induced by benzothiazole derivatives.

Antibacterial Activity

Benzothiazole derivatives have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[13][17] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes, such as dihydroorotase or DNA gyrase, thereby disrupting critical cellular processes.[13][18]

Role in Cephalosporin Synthesis

While not a direct precursor in the main synthesis pathways of most common cephalosporins, 2,2'-Dithiobis(benzothiazole) serves as a readily available source for 2-mercaptobenzothiazole (MBT) through reduction. MBT and its derivatives can be used in the synthesis of specific side chains that are then attached to the cephalosporin core, although this is not a universally applied method.

Conclusion

2,2'-Dithiobis(benzothiazole) (CAS 120-78-5) is a compound of significant industrial importance, primarily due to its role as a highly effective rubber vulcanization accelerator. Its synthesis is well-established, with newer, greener methods being developed to improve sustainability. Beyond its traditional applications, MBTS shows promise as a corrosion inhibitor and, more recently, its core structure has become a scaffold of interest in the field of drug discovery. The demonstrated antitumor and antibacterial activities of benzothiazole derivatives warrant further investigation into the therapeutic potential of MBTS and related compounds. This guide provides a foundational resource for professionals in materials science, chemistry, and pharmacology to understand and further explore the diverse applications of this versatile molecule.

References

- 1. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 2. 2,2'-Dithiobis(benzothiazole): properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 3. ijoer.com [ijoer.com]

- 4. idstewardship.com [idstewardship.com]

- 5. US4755608A - Preparation of 2,2'-dithiobis(benzothiazole) in an acidic aqueous reacting medium - Google Patents [patents.google.com]

- 6. Benzothiazole, 2,2'-dithiobis- (CAS 120-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Buy 2,2'-Dithiobis(benzothiazole) | 120-78-5 [smolecule.com]

- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. makingchembooks.com [makingchembooks.com]

- 10. The Multifaceted Role of 2,2'-Dithiobis(benzothiazole) in Green Chemistry, Photochemical Dynamics, and Antitumor Activity_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,2'-Dithiobis[benzothiazole] [drugfuture.com]

- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2'-Dithiobis(benzothiazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiobis(benzothiazole), commonly known as MBTS, is a widely utilized organosulfur compound with the chemical formula C₁₄H₈N₂S₄. Primarily recognized for its role as a fast-curing accelerator in the vulcanization of rubber, its chemical properties and biological interactions are of significant interest to researchers in materials science, toxicology, and drug development. This guide provides a comprehensive overview of the physical and chemical properties of MBTS, detailed experimental protocols for its synthesis and analysis, and visual representations of its key reaction mechanisms and toxicological pathways.

Physical Properties

MBTS is a pale yellow to cream-colored crystalline powder with a faint, characteristic odor. It is generally stable under normal storage conditions. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈N₂S₄ | [1] |

| Molecular Weight | 332.49 g/mol | [1] |

| Appearance | Pale yellow crystalline powder | [2] |

| Melting Point | 177-181 °C | [2] |

| Boiling Point | Decomposes | |

| Density | ~1.5 g/cm³ | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents like acetone, ethyl acetate, and chloroform. | [2][3] |

Chemical Properties

The chemical reactivity of MBTS is dominated by the disulfide bond and the benzothiazole rings. It is incompatible with strong oxidizing agents.

Synthesis

MBTS is commercially synthesized through the oxidative coupling of two molecules of 2-mercaptobenzothiazole (MBT). Common oxidizing agents used in this process include chlorine, potassium bromate, and hydrogen peroxide.[4][5]

Reactivity

The disulfide bond in MBTS can undergo homolytic cleavage under thermal or photochemical conditions to form two benzothiazole-2-thiyl radicals. This radical formation is central to its function as a vulcanization accelerator.

Experimental Protocols

Synthesis of 2,2'-Dithiobis(benzothiazole)

Method: Oxidation of 2-mercaptobenzothiazole using potassium bromate in an acidic aqueous medium.[4]

Materials:

-

2-mercaptobenzothiazole (MBT)

-

Potassium bromate (KBrO₃)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

Prepare an acidified aqueous solution of potassium bromate.

-

Slowly add 2-mercaptobenzothiazole to the solution while stirring continuously.

-

Maintain the reaction temperature between 40-80°C.

-

The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the precipitated 2,2'-dithiobis(benzothiazole) is collected by filtration.

-

The product is washed with water to remove any remaining salts and acids.

-

The purified product is then dried in an oven at a suitable temperature.

Purification by Recrystallization

Method: Recrystallization from a suitable solvent, such as benzene or toluene.

Materials:

-

Crude 2,2'-dithiobis(benzothiazole)

-

Benzene or Toluene

-

Heating mantle with a stirrer

-

Filtration apparatus (Buchner funnel, filter flask)

Procedure:

-

Dissolve the crude MBTS in a minimal amount of hot benzene or toluene.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals in a vacuum oven to remove residual solvent.

Spectroscopic Analysis

Method: KBr Pellet Transmission Method.[6][7][8]

Procedure:

-

Thoroughly grind 1-2 mg of the MBTS sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Method: Solution-state ¹H and ¹³C NMR.[9][10]

Procedure:

-

Prepare a solution by dissolving approximately 5-10 mg of the MBTS sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Use the residual solvent peak as an internal reference for chemical shifts (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11]

Method: Solution-state UV-Vis Absorption Spectroscopy.[1][12]

Procedure:

-

Prepare a stock solution of MBTS of a known concentration in a suitable UV-transparent solvent (e.g., ethanol).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically yielding an absorbance between 0.1 and 1.0).

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

Record a baseline spectrum using the pure solvent.

-

Record the UV-Vis absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

Key Mechanisms and Workflows

Synthesis and Purification Workflow

References

- 1. Benzothiazole, 2,2'-dithiobis- [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. rct [rct.kglmeridian.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 9. rsc.org [rsc.org]

- 10. scienceopen.com [scienceopen.com]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,2'-Dithiobis(benzothiazole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,2'-Dithiobis(benzothiazole) (MBTS), a compound of significant industrial and emerging pharmacological interest. MBTS, primarily known for its role as a vulcanization accelerator in the rubber industry, also exhibits notable biological activities, including antifungal and antibacterial properties. This document collates structural data, spectroscopic characterization, and experimental protocols, offering a centralized resource for researchers. A key focus is the detailed examination of its molecular geometry and the nature of its chemical bonds, which are fundamental to understanding its reactivity and mechanisms of action.

Introduction

2,2'-Dithiobis(benzothiazole), also known as dibenzothiazyl disulfide or MBTS, is an organic compound featuring two benzothiazole units linked by a disulfide bond.[1] Its chemical formula is C₁₄H₈N₂S₄, and it has a molecular weight of approximately 332.49 g/mol .[1] The IUPAC name for this compound is 2-(1,3-Benzothiazol-2-yldisulfanyl)-1,3-benzothiazole.[2] MBTS is a pale yellow crystalline solid and is formed by the oxidation of 2-mercaptobenzothiazole.[1] While its primary application lies in the rubber industry as a vulcanization accelerator, recent studies have highlighted its potential in medicinal chemistry due to its antimicrobial and antitumor activities.[3] A thorough understanding of its molecular structure and bonding is paramount for the rational design of new materials and therapeutic agents based on this scaffold.

Molecular Structure and Bonding

The molecular structure of 2,2'-Dithiobis(benzothiazole) is characterized by two planar benzothiazole rings connected by a disulfide bridge. This linkage is the most reactive site in the molecule and is central to its function in vulcanization and its observed biological effects.

General Structural Features

The molecule consists of two symmetric benzothiazole moieties. Each benzothiazole unit is a bicyclic system where a benzene ring is fused to a thiazole ring. The disulfide bond (-S-S-) connects the two benzothiazole units at the 2-position of the thiazole ring.

Quantitative Structural Data

| Parameter | Description | Typical Value |

| Bond Lengths | ||

| C-S (thiazole) | Carbon-Sulfur bond within the thiazole ring | ~ 1.75 Å |

| C=N (thiazole) | Carbon-Nitrogen double bond in the thiazole ring | ~ 1.30 Å |

| C-N (thiazole) | Carbon-Nitrogen single bond in the thiazole ring | ~ 1.39 Å |

| S-S (disulfide) | Sulfur-Sulfur bond of the disulfide bridge | ~ 2.05 Å |

| C-S (disulfide) | Carbon-Sulfur bond connecting the thiazole ring to the disulfide bridge | ~ 1.79 Å |

| C-C (aromatic) | Carbon-Carbon bonds within the benzene ring | ~ 1.39 Å |

| Bond Angles | ||

| C-S-S | Angle around the sulfur atom of the disulfide bridge | ~ 104° |

| S-S-C | Angle around the sulfur atom of the disulfide bridge | ~ 104° |

| C-N=C | Angle within the thiazole ring | ~ 110° |

| Dihedral Angle | ||

| C-S-S-C | Torsional angle of the disulfide bond | ~ 90° |

Spectroscopic Characterization

The structure of MBTS can be confirmed and analyzed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of MBTS typically shows signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzene rings of the benzothiazole moieties.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Characteristic signals include those for the aromatic carbons and the carbons of the thiazole ring, with the carbon attached to the disulfide bridge appearing at a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of MBTS displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.[4][5] Key peaks include:

-

C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹).

-

C=N stretching of the thiazole ring (around 1600 cm⁻¹).

-

C=C stretching vibrations of the aromatic rings (in the range of 1400-1600 cm⁻¹).

-

C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of MBTS. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M⁺) at m/z 332, corresponding to the molecular weight of the compound.[6] Common fragmentation patterns involve the cleavage of the S-S bond, leading to the formation of the benzothiazole-2-thiyl radical cation.

Experimental Protocols

Synthesis of 2,2'-Dithiobis(benzothiazole)

MBTS is typically synthesized by the oxidation of 2-mercaptobenzothiazole (MBT). Several oxidizing agents can be employed for this conversion.

Protocol: Oxidation using Potassium Bromate

-

Dissolution: Dissolve 2-mercaptobenzothiazole in an appropriate aqueous acidic medium.

-

Oxidation: Add a solution of potassium bromate (KBrO₃) dropwise to the MBT solution at a controlled temperature, typically between 30-100 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the precipitated solid product, 2,2'-dithiobis(benzothiazole), is collected by filtration.

-

Purification: The crude product is washed with water to remove any inorganic salts and then recrystallized from a suitable solvent, such as benzene or ethanol, to yield pure MBTS.[1]

References

- 1. 2,2'-Dithiobis[benzothiazole] [drugfuture.com]

- 2. mzCloud – 2 2 Dithiobis benzothiazole [mzcloud.org]

- 3. 2,2'-Dithiobis(benzothiazole) | 120-78-5 [chemicalbook.com]

- 4. Benzothiazole, 2,2'-dithiobis- [webbook.nist.gov]

- 5. Benzothiazole, 2,2'-dithiobis- [webbook.nist.gov]

- 6. Benzothiazole, 2,2'-dithiobis- [webbook.nist.gov]

solubility of 2,2'-Dithiobis(benzothiazole) in organic solvents

An In-depth Technical Guide on the Solubility of 2,2'-Dithiobis(benzothiazole) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-Dithiobis(benzothiazole), a compound of significant interest in various industrial and pharmaceutical applications. The following sections detail its solubility in common organic solvents, provide a standardized experimental protocol for solubility determination, and illustrate a key synthetic pathway.

Quantitative Solubility Data

The solubility of 2,2'-Dithiobis(benzothiazole) (MBTS) in a range of organic solvents at ambient temperature is summarized in the table below. The data indicates that MBTS generally exhibits limited to slight solubility in many common organic solvents.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Chloroform | 25 | Soluble (quantitative data not specified)[1] |

| Acetone | 25 | <0.5[2][3] |

| Benzene | 25 | <0.5[2][3] |

| Toluene | Not Specified | Soluble[4] |

| Carbon Tetrachloride | 25 | <0.2[2][3] |

| Ethanol | 25 | <0.2[2] |

| Diethyl Ether | 25 | <0.2[2][3] |

| Naphtha | 25 | <0.5[2][3] |

| Ethyl Acetate | Not Specified | Insoluble[5] |

| Gasoline | Not Specified | Insoluble[5][6] |

| Water | 21 | <0.01[7] |

It is important to note that 2,2'-Dithiobis(benzothiazole) is considered insoluble in water.[2][7]

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like 2,2'-Dithiobis(benzothiazole) in an organic solvent.

Objective: To determine the solubility of 2,2'-Dithiobis(benzothiazole) in a specific organic solvent at a given temperature.

Materials:

-

2,2'-Dithiobis(benzothiazole) (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Small test tubes with stoppers

-

Spatula

-

Vortex mixer

-

Constant temperature water bath or heating block

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Glass vials

Procedure:

-

Preparation: Place a known volume (e.g., 1 mL) of the selected organic solvent into a small test tube.

-

Sample Addition: Add a small, accurately weighed amount of 2,2'-Dithiobis(benzothiazole) to the test tube.

-

Equilibration: Stopper the test tube and place it in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

Agitation: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: After agitation, allow the test tube to stand in the constant temperature bath and observe the solution.

-

If the solid completely dissolves, add another accurately weighed portion of the compound and repeat the agitation and observation steps.

-

If the solid does not completely dissolve, continue to agitate the mixture periodically for an extended period (e.g., several hours) to ensure equilibrium is reached.

-

-

Saturation Point: The saturation point is reached when a small amount of undissolved solid remains in the test tube after prolonged agitation at a constant temperature.

-

Sample Collection: Once equilibrium is established and undissolved solid is present, carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed glass vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved 2,2'-Dithiobis(benzothiazole).

-

Calculation: Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) * 100

Synthesis of 2,2'-Dithiobis(benzothiazole)

2,2'-Dithiobis(benzothiazole) is commercially produced through the oxidation of 2-mercaptobenzothiazole. This chemical transformation is a key process for obtaining the target compound.

Caption: Oxidative synthesis of 2,2'-Dithiobis(benzothiazole).

References

A Technical Guide to the Synthesis of 2,2'-Dithiobis(benzothiazole) from 2-Mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2'-Dithiobis(benzothiazole) (MBTS), a compound of significant industrial and pharmaceutical interest, from its precursor 2-mercaptobenzothiazole (MBT). The document details various synthetic methodologies, including oxidation with chlorine, hydrogen peroxide, oxygen, and potassium bromate. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of the reaction mechanism. The guide aims to equip researchers and professionals in drug development and chemical synthesis with the necessary information to select and implement the most suitable method for their specific applications, with a focus on reaction efficiency, product purity, and scalability.

Introduction

2,2'-Dithiobis(benzothiazole), commonly known as MBTS, is a widely used vulcanization accelerator in the rubber industry. Beyond its industrial applications, MBTS and its derivatives have garnered attention in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of MBTS is primarily achieved through the oxidative dimerization of 2-mercaptobenzothiazole (MBT), a readily available starting material. The overall transformation involves the formation of a disulfide bond between two molecules of MBT, as depicted in the general reaction scheme below.

This guide explores several established methods for this conversion, providing a comparative analysis of their respective advantages and limitations.

Synthesis Methodologies

The synthesis of MBTS from MBT is fundamentally an oxidation reaction. The choice of oxidizing agent and reaction conditions significantly influences the reaction's yield, purity of the final product, and environmental impact. This section details four prominent methods for the synthesis of MBTS.

Oxidation with Chlorine

The use of chlorine as an oxidant is a well-established industrial method for the production of MBTS. The reaction is typically carried out in an aqueous medium where MBT is first converted to its more soluble sodium salt.

Experimental Protocol:

-

Preparation of Sodium 2-Mercaptobenzothiazole Solution: In a well-ventilated fume hood, dissolve 2-mercaptobenzothiazole (MBT) in an aqueous solution of sodium hydroxide. The concentration of the resulting sodium MBT solution is typically in the range of 5-15% by weight.[1]

-

Reaction Setup: Transfer the sodium MBT solution to a reaction vessel equipped with a stirrer, a gas inlet tube, and a system for monitoring pH and temperature.

-

Oxidation: While vigorously stirring the solution, introduce a mixture of chlorine gas and air into the reactor. The pH of the reaction mixture should be maintained between 9.0 and 12.0 by the controlled addition of a caustic solution.[1] The reaction temperature is typically maintained between 25°C and 75°C.[1]

-

Product Isolation: As the reaction proceeds, the less soluble MBTS will precipitate out of the solution. Upon completion of the reaction, the precipitate is collected by filtration.

-

Purification: The collected solid is washed with water to remove any remaining salts and unreacted starting materials. The product is then dried under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | >90% | [1] |

| Purity | High, but may contain up to 2% unreacted MBT | [1] |

| Reaction Temperature | 25-75°C (preferred 40-65°C) | [1] |

| pH | 9.0-12.0 (preferred ~10) | [1] |

| Reaction Time | Dependent on the rate of chlorine/air addition |

Reaction Pathway:

Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a greener and often more convenient oxidizing agent for the synthesis of MBTS. This method can be performed under milder conditions and avoids the use of hazardous chlorine gas. Recent advancements have focused on catalytic systems to improve efficiency and yield.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-mercaptobenzothiazole (MBT) in a suitable solvent such as ethanol or an aqueous solution of sodium carbonate.[2][3][4]

-

Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirring suspension at room temperature.[5] For catalytic methods, a catalyst like phosphotungstic acid may be added to the MBT suspension before the addition of hydrogen peroxide.[6]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for 2-4 hours.[5]

-

Product Isolation: As the reaction proceeds, the MBTS product precipitates from the solution. The solid is collected by filtration.

-

Purification: The collected product is washed with water and then with a small amount of cold ethanol to remove any impurities. The purified MBTS is then dried under vacuum.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Conversion Rate | >98% (with chemical looping) | [4] |

| Selectivity | >99% (with phosphotungstic acid catalyst) | [6] |

| Reaction Temperature | Room temperature to 50°C | [4][5] |

| Reaction Time | 40 minutes (with chemical looping) to 4 hours | [4][5] |

| Purity | High, pharmaceutical grade achievable | [6] |

Reaction Pathway:

Oxidation with Oxygen (Catalytic)

The use of molecular oxygen as the primary oxidant is an economically and environmentally attractive method. This process typically requires a catalyst to facilitate the reaction. Cobalt phthalocyanine sulfonate has been shown to be an effective catalyst for this transformation.[1]

Experimental Protocol:

-

Reaction Mixture Preparation: Dissolve 2-mercaptobenzothiazole (MBT) in an organic solvent such as N,N-dimethylformamide (DMF).[1] Add a catalytic amount of cobalt phthalocyanine disulfonate, glacial acetic acid, and a non-ionic surfactant to the solution.[1]

-

Reaction Execution: Heat the solution to approximately 70°C and bubble oxygen gas through the mixture for 2.5 hours.[1]

-

Product Isolation: The MBTS product will precipitate out of the solution as it is formed. Filter the reaction mixture to collect the solid product.

-

Purification: Wash the collected precipitate and dry it to obtain the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Conversion | 97.9% | [1] |

| Purity | 99.3% | [1] |

| Reaction Temperature | 50-80°C | [1] |

| Reaction Time | 2.5 hours | [1] |

| Catalyst | Cobalt phthalocyanine disulfonate | [1] |

Experimental Workflow:

Oxidation with Potassium Bromate

Potassium bromate in an acidic aqueous medium provides an alternative route to MBTS, offering high yields and purity. This method is presented as a more environmentally friendly alternative to processes that generate significant salt waste.

Experimental Protocol:

-

Reaction Medium Preparation: Prepare a weakly acidified aqueous solution. A mineral acid is used to bring the initial pH of the reaction medium to less than 3.7, preferably below 2.0.

-

Reaction Execution: Oxidize the 2-mercaptobenzothiazole (MBT) in the acidified aqueous solution of potassium bromate (KBrO₃). The reaction is conducted at a temperature ranging from 0-100°C, with a preferred range of 40-80°C.

-

Product Isolation and Purification: The resulting 2,2'-dithiobis(benzothiazole) precipitates from the solution and is recovered by filtration, followed by washing and drying.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80-100% | |

| Purity | High | |

| Reaction Temperature | 40-80°C | |

| pH | < 3.7 | |

| Molar Ratio (MBT:KBrO₃) | 6:1 (preferred) |

Analytical Characterization of MBTS

The purity and identity of the synthesized 2,2'-Dithiobis(benzothiazole) can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the simultaneous determination of MBT and MBTS, allowing for accurate purity assessment. A typical mobile phase consists of a mixture of THF, acetonitrile, and a buffer solution.[7]

-

Spectroscopic Methods:

-

UV-Vis Spectroscopy: MBTS exhibits characteristic absorption bands in the UV-visible spectrum which can be used for its identification and quantification.

-

Infrared (IR) Spectroscopy: The IR spectrum of MBTS will show characteristic peaks corresponding to the benzothiazole ring structure and the absence of the S-H stretching band of the starting material, MBT.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the formation of the disulfide bond and the overall molecular structure.

-

Conclusion

The synthesis of 2,2'-Dithiobis(benzothiazole) from 2-mercaptobenzothiazole can be achieved through various oxidative methods. The choice of the most appropriate method depends on factors such as the desired scale of production, required purity, and environmental considerations. The traditional chlorine-based oxidation is effective for large-scale industrial production but raises environmental and safety concerns. Hydrogen peroxide and oxygen-based methods offer greener alternatives with high yields and purities, especially when coupled with efficient catalytic systems. The potassium bromate method also presents a high-yield option with potential for reduced pollution. This guide provides the foundational knowledge and detailed protocols to enable researchers to synthesize and analyze MBTS effectively for their specific research and development needs.

References

- 1. US3654297A - Process for oxidizing 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 2. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Oxidative Coupling Mechanism for 2,2'-Dithiobis(benzothiazole) Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of the oxidative coupling mechanism for the synthesis of 2,2'-Dithiobis(benzothiazole) (MBTS), a compound of significant industrial and pharmaceutical interest.

Introduction to 2,2'-Dithiobis(benzothiazole) (MBTS)

2,2'-Dithiobis(benzothiazole), commonly known as MBTS, is a primary accelerator in the vulcanization of rubber, enhancing its durability and elasticity. Beyond its industrial applications, the benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. The formation of MBTS from its precursor, 2-mercaptobenzothiazole (MBT), proceeds through an oxidative coupling reaction, a fundamental process in sulfur chemistry. This guide delves into the mechanistic intricacies of this transformation, providing detailed experimental protocols and quantitative data to support further research and development.

The Core Mechanism: Oxidative Coupling of 2-Mercaptobenzothiazole (MBT)

The synthesis of MBTS is achieved through the oxidative coupling of two molecules of 2-mercaptobenzothiazole. This process involves the formation of a disulfide bond between the sulfur atoms of the two MBT units and is generally understood to proceed via a two-electron oxidation pathway. The exact mechanism, however, can vary depending on the oxidant, catalyst, and reaction conditions, with both radical and ionic pathways being plausible.

Proposed Mechanistic Pathways

Radical Mechanism:

A commonly proposed mechanism involves the formation of a thiyl radical (RS•) as a key intermediate. This pathway is often initiated by single electron transfer (SET) from the thiolate anion (RS⁻) to an oxidizing agent or a catalyst.

-

Initiation: The reaction can be initiated by various means, including thermal or photochemical activation, or through the action of a suitable catalyst. An oxidant abstracts a hydrogen atom from the thiol group of MBT, or an electron from the corresponding thiolate, to generate a benzothiazole-2-thiyl radical.

-

Propagation: Two of these thiyl radicals then combine in a radical-radical coupling reaction to form the disulfide bond of MBTS.

-

Termination: The radical chain is terminated through various recombination or disproportionation reactions.

Ionic Mechanism:

Under certain conditions, particularly with specific electrophilic oxidants, an ionic mechanism may be favored.

-

Activation: The thiol or thiolate can be activated by an electrophilic species (e.g., from the oxidant).

-

Nucleophilic Attack: A second molecule of the thiolate then acts as a nucleophile, attacking the activated sulfur atom of the first molecule.

-

Elimination: This is followed by the elimination of a leaving group to form the disulfide bond.

The following diagram illustrates a generalized radical pathway for the oxidative coupling of MBT to MBTS.

Caption: Generalized radical mechanism for MBTS formation.

Role of Oxidants and Catalysts

A variety of oxidizing agents can be employed for the synthesis of MBTS, each potentially influencing the reaction mechanism and efficiency. Common oxidants include:

-

Hydrogen Peroxide (H₂O₂): A green and efficient oxidant, often used with a catalyst.

-

Oxygen (O₂) or Air: A cost-effective and environmentally friendly oxidant, typically requiring a catalyst and sometimes elevated pressure.[1]

-

Halogens (e.g., Chlorine, Bromine): Highly effective but can lead to the formation of halogenated byproducts and environmental concerns.[2]

-

Sodium Hypochlorite (NaClO): A readily available and strong oxidizing agent.

-

Potassium Bromate (KBrO₃): Used in acidic aqueous solutions, offering high yields.[3]

Catalysts are often employed to enhance the reaction rate and selectivity. These can include:

-

Metal Complexes: Transition metal ions can facilitate electron transfer in the oxidation process.

-

Phase Transfer Catalysts: These are used to facilitate the reaction between reactants in different phases.

-

Acids/Bases: The pH of the reaction medium can significantly influence the deprotonation of the thiol and the overall reaction kinetics.[2]

Quantitative Data Summary

The efficiency of MBTS synthesis is highly dependent on the chosen methodology. The following tables summarize key quantitative data from various reported procedures.

Table 1: Comparison of Different Oxidizing Agents for MBTS Synthesis

| Oxidant | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| Chlorine/Air | Cationic/Nonionic Surfactant, pH 9-12 | Water | 25-75 | >90 | [2] |

| Hydrogen Peroxide | Phosphotungstic Acid | Not specified | Not specified | >98 | [4] |

| Oxygen | Nitric Oxide Carrier | Alcohols | 50 | >98 | [5] |

| Potassium Bromate | Acidified Aqueous Solution (pH < 3.7) | Water | 30-100 | 80-100 | [3] |

| Air | Macroporous Anion Exchange Resin | Ammonia/Water/Toluene | 30-60 | High | [1] |

Table 2: Influence of Reaction Parameters on MBTS Synthesis using Chlorine/Air Oxidation[2]

| Parameter | Condition | Observation |

| pH | Below 9 | Precipitation of unreacted MBT |

| 9.0 - 12.0 | Optimal range for MBTS formation | |

| Above 12 | Decrease in product yield | |

| Temperature | 25 - 75 °C | Effective range |

| 40 - 65 °C | Preferred range | |

| 65 °C | Most preferred temperature | |

| Surfactant | Cationic or Nonionic | Reduces "sand" formation (agglomerates) |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of MBTS, representing common laboratory-scale procedures.

Protocol 1: Oxidation using Chlorine and Air in an Aqueous Medium[2]

Materials:

-

15% aqueous solution of sodium 2-mercaptobenzothiazole (Na-MBT)

-

Cationic or nonionic surfactant (e.g., Trymeen® 6607 TAM-20)

-

Chlorine gas

-

Compressed air

-

Caustic solution (e.g., NaOH) for pH adjustment

-

Deionized water

Equipment:

-

Jacketed glass reactor with a stirrer, gas inlet tube, pH probe, and thermometer

-

Gas flow meters for chlorine and air

-

Ice water bath for cooling

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a 5-10% (by weight) aqueous solution of Na-MBT by diluting the 15% stock solution with deionized water in the reactor.

-

Add a catalytic amount of the chosen surfactant to the Na-MBT solution.

-

Heat the solution to the desired reaction temperature (e.g., 65 °C) while stirring.

-

Introduce a mixture of chlorine and air into the solution through the gas inlet tube. The ratio of air to chlorine should be maintained between 20:1 and 240:1 by volume.

-

Maintain the pH of the reaction mixture between 9.0 and 12.0 (preferably around 10) by the controlled addition of a caustic solution.

-

Continue the gas flow until the reaction is complete (this can be monitored by techniques like HPLC).

-

Stop the gas flow and continue stirring for an additional 10 minutes at the reaction temperature and pH.

-

Cool the resulting slurry to 25 °C in an ice water bath.

-

Filter the precipitated MBTS product using a Büchner funnel.

-

Wash the collected solid with tap water until the filtrate is neutral.

-

Dry the product in an oven at 65 °C for 16 hours.

Protocol 2: Oxidation using Potassium Bromate in an Acidic Medium[3]

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

Potassium bromate (KBrO₃)

-

Sulfuric acid (H₂SO₄) or another suitable acid

-

Deionized water

Equipment:

-

Reaction vessel with a stirrer and heating capabilities

-

Cooling bath

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

In the reaction vessel, combine MBT, KBrO₃, and an appropriate amount of water.

-

Acidify the mixture with sulfuric acid to a pH of less than 3.7.

-

Heat the admixture to the desired reaction temperature (e.g., 40-80 °C) with stirring.

-

Maintain the temperature and stirring for a sufficient time for the reaction to complete.

-

Cool the reaction mixture.

-

Filter the solid product and wash it with water.

-

Dry the resulting MBTS in a circulating hot air oven at 55 °C.

The following diagram illustrates a general workflow for the synthesis and purification of MBTS.

Caption: General experimental workflow for MBTS synthesis.

Byproducts and Side Reactions

The synthesis of MBTS can be accompanied by the formation of unwanted byproducts, which can affect the purity and performance of the final product. The nature and quantity of these byproducts depend on the starting materials' purity and the reaction conditions.

-

Tarry Byproducts: The industrial production of the MBT precursor can generate tarry impurities that may carry over into the MBTS synthesis.[2]

-

Over-oxidation Products: Under harsh oxidative conditions, the benzothiazole ring itself can be oxidized, leading to the formation of sulfinates, sulfonates, or even cleavage of the ring. At temperatures below 90°C, MBTS is generally resistant to further oxidation.[6]

-

Unreacted MBT: Incomplete conversion will result in the presence of the starting material in the final product.

To minimize byproduct formation, it is crucial to use high-purity starting materials and carefully control reaction parameters such as temperature, pH, and oxidant concentration.

Characterization Techniques

Several analytical techniques are essential for confirming the structure and purity of the synthesized MBTS and for monitoring the progress of the reaction.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for the simultaneous determination of MBT and MBTS, allowing for accurate monitoring of reaction conversion and product purity.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of MBTS.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the formation of the dimer.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the MBTS molecule.

-

Melting Point: A sharp melting point close to the literature value (around 180 °C) is an indicator of high purity.[5]

Conclusion